1-Methylcyclopropyl 4-nitrophenyl carbonate
Overview
Description
1-Methylcyclopropyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C11H11NO5 It is characterized by the presence of a methylcyclopropyl group and a nitrophenyl carbonate ester
Preparation Methods
The synthesis of 1-Methylcyclopropyl 4-nitrophenyl carbonate typically involves the Kulinkovich reaction, which is used to prepare 1-methylcyclopropanol. The reaction conditions include the use of titanium tetra(2-ethylhexyloxide) as a catalyst, reduction in the volume of the reaction solvent, and the addition of methyl acetate in portions. Azeotropic distillation is employed to remove by-products . The subsequent preparation of the 4-nitrophenyl carbonate ester involves reacting 1-methylcyclopropanol with 4-nitrophenyl chloroformate in the presence of a base such as 4-dimethylaminopyridine in dichloromethane at low temperatures .
Chemical Reactions Analysis
1-Methylcyclopropyl 4-nitrophenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl group can be substituted under nucleophilic conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbonate ester can be hydrolyzed to yield 1-methylcyclopropanol and 4-nitrophenol under acidic or basic conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions are 1-methylcyclopropanol, 4-nitrophenol, and 4-aminophenol.
Scientific Research Applications
1-Methylcyclopropyl 4-nitrophenyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Methylcyclopropyl 4-nitrophenyl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with biological molecules. The carbonate ester linkage can be hydrolyzed, releasing 1-methylcyclopropanol and 4-nitrophenol, which may have their own biological effects .
Comparison with Similar Compounds
1-Methylcyclopropyl 4-nitrophenyl carbonate can be compared with similar compounds such as:
1-Methylcyclopropyl 4-aminophenyl carbonate: Similar structure but with an amine group instead of a nitro group.
1-Methylcyclopropyl phenyl carbonate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenyl methyl carbonate: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties .
Properties
IUPAC Name |
(1-methylcyclopropyl) (4-nitrophenyl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-11(6-7-11)17-10(13)16-9-4-2-8(3-5-9)12(14)15/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOETPMTMBQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728302 | |
Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046817-22-4 | |
Record name | 1-Methylcyclopropyl 4-nitrophenyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.